molecular formula C6H12BNO4 B11913295 Cyclopentanecarboxylic acid, 1-amino-3-borono- CAS No. 799842-91-4

Cyclopentanecarboxylic acid, 1-amino-3-borono-

Cat. No.: B11913295
CAS No.: 799842-91-4
M. Wt: 172.98 g/mol
InChI Key: VOHZFKLCWSOFRW-UHFFFAOYSA-N
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Description

1-Amino-3-boronocyclopentanecarboxylic acid is a boron-containing unnatural amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly notable for its role in boron neutron capture therapy (BNCT), a promising cancer treatment modality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-boronocyclopentanecarboxylic acid typically involves metal-catalyzed additions of diboron agents to unsaturated carbonyl compounds . The majority of these syntheses utilize recently developed borylation techniques. For instance, the cyclic five-membered ring analogue of this compound can be synthesized through the addition of diboron agents to unsaturated carbonyl compounds under specific reaction conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting often involves the use of racemic and diastereomeric mixtures. Further separation of the L and D forms of this compound may enhance its selectivity and efficacy .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-boronocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various boronic acids, boronates, and other boron-containing derivatives .

Scientific Research Applications

1-Amino-3-boronocyclopentanecarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Amino-3-boronocyclopentanecarboxylic acid can be compared with other boron-containing compounds such as:

Uniqueness: The uniqueness of 1-amino-3-boronocyclopentanecarboxylic acid lies in its high selectivity for tumor cells and its ability to deliver boron effectively for neutron capture therapy. This makes it a promising candidate for further research and development in cancer treatment .

Conclusion

1-Amino-3-boronocyclopentanecarboxylic acid is a compound with significant potential in various fields of scientific research. Its unique properties and applications, particularly in cancer therapy, make it a valuable tool for researchers and clinicians alike. Further studies and developments are likely to enhance its efficacy and broaden its range of applications.

Properties

CAS No.

799842-91-4

Molecular Formula

C6H12BNO4

Molecular Weight

172.98 g/mol

IUPAC Name

1-amino-3-boronocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10)

InChI Key

VOHZFKLCWSOFRW-UHFFFAOYSA-N

Canonical SMILES

B(C1CCC(C1)(C(=O)O)N)(O)O

Origin of Product

United States

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